molecular formula C10H9BrO3 B6201904 methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate CAS No. 2092670-06-7

methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B6201904
CAS No.: 2092670-06-7
M. Wt: 257.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate exerts its effects depends on its interaction with specific molecular targets. The bromine atom can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The benzofuran ring structure allows for interactions with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-chloro-2,3-dihydro-1-benzofuran-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 7-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate: Contains a fluorine atom at the 7-position.

    Methyl 7-iodo-2,3-dihydro-1-benzofuran-5-carboxylate: Features an iodine atom at the 7-position.

Uniqueness

Methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2092670-06-7

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.